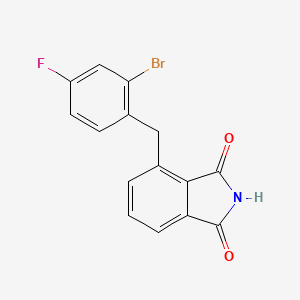

2-Bromo-4-fluorobenzylphthalimide

描述

Contextualization within Organic Synthesis and Fine Chemical Production

In the intricate field of organic synthesis, the creation of complex molecules is often a stepwise process that relies on the use of stable, yet reactive, intermediates. These molecules, which are not the final product but crucial stepping stones, are the backbone of fine chemical production. Their design and synthesis are paramount for developing efficient and scalable routes to pharmaceuticals, agrochemicals, and materials with novel properties. Advanced synthetic intermediates are characterized by their specific functionalities that allow for selective transformations, ultimately guiding the synthetic pathway towards the desired complex target.

Strategic Importance of Phthalimide (B116566) Scaffolds in Complex Molecule Construction

The phthalimide group, a bicyclic aromatic structure, is a cornerstone in the construction of complex molecules. nih.govresearchgate.netrasayanjournal.co.inmdpi.com Its prevalence stems from its role as a protected form of a primary amine. The Gabriel synthesis, a classic method for preparing primary amines, highlights the strategic importance of the phthalimide scaffold. nih.gov By masking the highly reactive amine functionality, the phthalimide group prevents unwanted side reactions, allowing for the introduction of other functionalities into the molecule. nih.gov The imide proton is acidic, enabling the formation of a nucleophilic phthalimide anion which can readily participate in substitution reactions. This feature makes phthalimides invaluable in the synthesis of a wide array of nitrogen-containing compounds. researchgate.netrasayanjournal.co.inacgpubs.org

Significance of Halogenation and Benzyl (B1604629) Functionality in Synthetic Design

The introduction of halogen atoms, such as bromine and fluorine, into an organic molecule dramatically influences its reactivity and physical properties. Halogenation can alter the electronic nature of a molecule, create reactive sites for further transformations (e.g., cross-coupling reactions), and enhance biological activity. The benzyl group, a phenyl ring attached to a methylene (B1212753) group, is another key functional group in synthetic design. It can act as a protecting group for alcohols and amines and its benzylic position is susceptible to a variety of chemical modifications. The combination of halogenation and a benzyl moiety within a single molecule creates a powerful synthetic tool with multiple points for diversification.

Overview of Research Trajectories for Multifunctional Building Blocks

Modern synthetic chemistry is increasingly focused on the development of multifunctional building blocks. These are molecules that contain several distinct reactive sites, allowing for a series of sequential and selective reactions from a single starting material. This approach, often referred to as diversity-oriented synthesis, is highly efficient for generating libraries of complex molecules for drug discovery and materials science. Research in this area aims to create novel building blocks with orthogonal reactivity, where each functional group can be addressed independently without affecting the others. The compound 2-Bromo-4-fluorobenzylphthalimide is a prime example of such a multifunctional building block, incorporating a protected amine, a reactive benzylic position, and two different halogen atoms on the aromatic ring, each offering unique opportunities for synthetic elaboration.

Chemical Compound Profile: this compound

| Property | Value |

| IUPAC Name | 2-(2-Bromo-4-fluorobenzyl)isoindoline-1,3-dione |

| CAS Number | 886761-90-6 |

| Molecular Formula | C₁₅H₉BrFNO₂ |

| Molecular Weight | 334.14 g/mol |

Synthesis and Precursors

The synthesis of this compound typically follows the principles of the Gabriel synthesis. The key precursors for this reaction are 2-bromo-4-fluorobenzyl bromide and potassium phthalimide. The synthesis of 2-bromo-4-fluorobenzyl bromide itself starts from 2-bromo-4-fluorotoluene (B74383), which is then subjected to bromination.

A general synthetic route involves the reaction of potassium phthalimide with 2-bromo-4-fluorobenzyl bromide in a suitable solvent. The phthalimide anion acts as a nucleophile, displacing the bromide on the benzylic carbon of 2-bromo-4-fluorobenzyl bromide to form the desired N-substituted phthalimide.

Structure

3D Structure

属性

CAS 编号 |

530141-41-4 |

|---|---|

分子式 |

C15H9BrFNO2 |

分子量 |

334.14 g/mol |

IUPAC 名称 |

2-[(2-bromo-4-fluorophenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H9BrFNO2/c16-13-7-10(17)6-5-9(13)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |

InChI 键 |

ROFPXFUAWBMCST-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)F)Br |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Br |

产品来源 |

United States |

Synthetic Methodologies for 2 Bromo 4 Fluorobenzylphthalimide

Precursor Synthesis and Halogenation Strategies

Synthesis of Halogenated Benzyl (B1604629) Halides

The key precursor for this synthesis is 2-bromo-4-fluorobenzyl bromide. Research indicates several effective strategies for its preparation, primarily starting from 2-bromo-4-fluorotoluene (B74383) or through a more extensive multi-step pathway from p-toluidine (B81030).

One of the most direct methods involves the radical bromination of 2-bromo-4-fluorotoluene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride. nih.gov

Another documented pathway begins with p-toluidine and proceeds through a sequence of transformations. mdpi.org This includes nitration, diazotization, and bromo-substitution to yield 2-nitro-4-bromotoluene. Subsequent reduction of the nitro group, followed by another diazotization and a Schiemann-type fluorination reaction, produces 2-fluoro-4-bromotoluene. The final step is a light-initiated bromination of the methyl group to furnish the desired 2-bromo-4-fluorobenzyl bromide. mdpi.org This multi-step approach, while longer, offers a route from more fundamental starting materials.

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 2-Bromo-4-fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | A single-step radical bromination of the benzylic methyl group. | nih.gov |

| p-Toluidine | HNO₃/H₂SO₄, NaNO₂, CuBr, Fe/HCl, HF, Br₂/light | A multi-step synthesis involving nitration, Sandmeyer reaction, reduction, Schiemann reaction, and final benzylic bromination. | mdpi.org |

Synthesis of Phthalimide (B116566) Precursors

Phthalimide itself serves as the foundational precursor for the nitrogen-containing moiety of the target molecule. To render it nucleophilic for the subsequent alkylation step, it is typically deprotonated to form an imide anion. The most common method involves treating phthalimide with a suitable base to form potassium phthalimide. youtube.com This salt is a stable, easy-to-handle solid that is commercially available or can be readily prepared in situ by reacting phthalimide with bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). mdpi.orgyoutube.com The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) is enhanced by the two adjacent carbonyl groups, facilitating its deprotonation. chemistrysteps.com

Phthalimide Alkylation Protocols

The core bond-forming step in the synthesis of 2-Bromo-4-fluorobenzylphthalimide is the N-alkylation of the phthalimide anion with the 2-bromo-4-fluorobenzyl halide. Several established protocols can be adapted for this transformation, each with distinct advantages.

Gabriel Synthesis Modifications for Benzyl Halides

The Gabriel synthesis is a classic and reliable method for preparing primary amines via the alkylation of phthalimide, followed by hydrazinolysis or acidic hydrolysis. The initial step, the N-alkylation of potassium phthalimide with an alkyl halide, is directly applicable to the synthesis of this compound. chemistrysteps.com

While the traditional Gabriel reaction often requires high temperatures, modifications have been developed to achieve higher yields and purity under milder conditions. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), has been shown to be particularly effective for the N-alkylation with benzyl halides. alfachemic.com DMF facilitates the Sₙ2 reaction between the phthalimide salt and the benzyl bromide. mdpi.org

More recent advancements include the use of microwave irradiation, which can dramatically reduce reaction times from hours to mere minutes while achieving high yields. mdpi.org Another green chemistry approach is mechanochemical N-alkylation, where the reaction is performed by ball-milling the reactants (phthalimide, potassium carbonate, and the benzyl halide), often with a small amount of liquid additive (liquid-assisted grinding or LAG), which can lead to high yields under solvent-free conditions. researchgate.netsigmaaldrich.com

| Method | Key Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Mediated | Potassium Phthalimide, Benzyl Halide, DMF | Improved yield and purity compared to neat reaction; milder conditions. | alfachemic.com |

| Microwave-Assisted | Phthalimide, Benzyl Halide, K₂CO₃-Al₂O₃, DMF | Drastic reduction in reaction time (hours to minutes) with excellent yields. | mdpi.org |

| Mechanochemical | Phthalimide, K₂CO₃, Benzyl Halide, Ball Mill (LAG with DMF) | Solvent-free or minimal solvent use, mild conditions, high efficiency. | researchgate.netsigmaaldrich.com |

N-Alkylation via Mitsunobu Reaction Variants

The Mitsunobu reaction provides an alternative pathway for N-alkylation, particularly when starting from an alcohol precursor, in this case, 2-bromo-4-fluorobenzyl alcohol. sigmaaldrich.comchemdad.com This reaction allows for the direct conversion of a primary or secondary alcohol into an N-substituted phthalimide in a one-pot procedure. organic-chemistry.orgwikipedia.org

The standard Mitsunobu protocol involves the reaction of the alcohol and phthalimide in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The phosphine and azodicarboxylate activate the alcohol's hydroxyl group, forming an alkoxyphosphonium salt, which is an excellent leaving group. chemistrysteps.com The phthalimide anion then displaces this group via an Sₙ2 reaction. chemistrysteps.comorganic-chemistry.org While the reaction famously proceeds with inversion of stereochemistry at a chiral center, this aspect is irrelevant for the achiral benzyl alcohol precursor. organic-chemistry.orgnih.gov

A significant drawback of the stoichiometric Mitsunobu reaction is the generation of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate byproduct, which can complicate purification. google.com To address this, catalytic variants of the Mitsunobu reaction have been developed, which use a recyclable azo reagent and a sacrificial oxidant, presenting a greener alternative. nih.gov

Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. tcichemicals.com This is highly relevant for the N-alkylation of phthalimide, where the inorganic phthalimide salt (e.g., potassium phthalimide) has low solubility in the organic solvents that dissolve the benzyl halide. alfachemic.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phthalimide anion from the solid or aqueous phase into the organic phase. researchgate.netacsgcipr.org The lipophilic cation of the catalyst pairs with the phthalimide anion, creating an ion pair that is soluble in the organic medium, where it can readily react with the 2-bromo-4-fluorobenzyl bromide. youtube.com

PTC offers numerous advantages, including the use of inexpensive inorganic bases (e.g., K₂CO₃), milder reaction conditions, reduced need for anhydrous solvents, and often solvent-free conditions, making it an industrially viable and environmentally friendly option. researchgate.netacsgcipr.org Benzyl halides are known to be particularly excellent substrates for PTC-mediated nucleophilic substitutions. phasetransfer.com

Solvent Effects and Reaction Optimization in Phthalimide Formation

Commonly used solvents for this type of reaction are polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. beilstein-journals.org DMF is frequently chosen because it effectively solvates the cation of the phthalimide salt and promotes SN2 reactions. beilstein-journals.org Studies on analogous N-alkylations of imides have shown that using cesium carbonate as the base in anhydrous DMF at moderate temperatures can provide the desired products in high yields and is compatible with base-labile functional groups. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction, demonstrating significant advantages over conventional heating methods. organic-chemistry.org

The optimization of the reaction often involves screening different bases and solvent systems. For instance, while strong bases are often used to deprotonate phthalimide, the use of a weaker base like potassium carbonate can be effective, particularly under solvent-free mechanochemical conditions. beilstein-journals.org The use of ionic liquids as a reaction medium has also been explored as a green alternative, offering high yields, milder conditions, and the potential for solvent reuse. organic-chemistry.org

| Solvent System | Base | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | Room temp. to heated (e.g., 70°C), or Microwave | Good solubility for reactants, promotes SN2. High boiling point can make removal difficult. | beilstein-journals.orgorganic-chemistry.org |

| Acetone | K₂CO₃ | Reflux | Lower boiling point, easier to remove. May have lower solubility for phthalimide salts. | beilstein-journals.org |

| Ionic Liquids (e.g., [bmim]BF₄) | KOH | 20-80°C | Green solvent, reusable, high yields, mild conditions. Can be expensive. | organic-chemistry.org |

| Solvent-Free (Ball Milling) | K₂CO₃ | Room temperature | Environmentally friendly, high efficiency. Requires specialized equipment. | beilstein-journals.org |

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound from phthalimide and 2-bromo-4-fluorobenzyl bromide, the reaction occurs at a benzylic carbon. This carbon atom is prochiral but not a stereocenter. The nucleophile, phthalimide, is achiral. As the reaction involves a substitution at this non-stereogenic center and does not create a new chiral center in the product, considerations of diastereoselectivity are not applicable to this specific synthetic transformation.

The synthesis of the key precursor, 2-bromo-4-fluorobenzyl bromide, requires precise regiochemical control. The process begins with a readily available starting material, such as 4-fluorobenzaldehyde (B137897) or 4-fluorotoluene. The critical step is the selective introduction of a bromine atom at the C-2 position of the benzene (B151609) ring, ortho to the aldehyde or methyl group and meta to the fluorine atom.

One documented method involves the direct bromination of 4-fluorobenzaldehyde. google.comchemicalbook.com In this process, 4-fluorobenzaldehyde is dissolved in an acidic medium, such as a mixture of trifluoroacetic acid and sulfuric acid, and treated with a brominating agent like N-bromosuccinimide (NBS) or 5,5-dibromohydantoin. google.comchemicalbook.com The reaction is typically performed at an elevated temperature (e.g., 50°C) over an extended period to achieve a high yield of 2-bromo-4-fluorobenzaldehyde (B1271550). chemicalbook.com The directing effects of the formyl group (meta-directing but ortho-deactivating) and the fluorine atom (ortho, para-directing) guide the incoming electrophile to the desired position.

Once 2-bromo-4-fluorobenzaldehyde is obtained, it can be converted to 2-bromo-4-fluorobenzyl bromide in two subsequent steps:

Reduction: The aldehyde is reduced to the corresponding alcohol, 2-bromo-4-fluorobenzyl alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Bromination: The resulting benzyl alcohol is then converted to the target benzyl bromide. This can be accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

This multi-step sequence ensures the correct placement of the bromine and fluorosubstituents on the aromatic ring and provides the necessary benzyl bromide functionality for the subsequent phthalimide alkylation.

Emerging Synthetic Routes and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more environmentally benign and efficient methods. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, has emerged as a powerful green alternative to traditional solution-based synthesis. rsc.orgresearchgate.net The N-alkylation of imides, including phthalimide, has been successfully performed using ball milling techniques. beilstein-journals.org

In a typical mechanochemical procedure, phthalimide, the alkyl halide (e.g., 2-bromo-4-fluorobenzyl bromide), and a solid base like potassium carbonate are placed in a milling vessel. beilstein-journals.org The mechanical energy from the milling process initiates the reaction, often leading to high yields in a short amount of time without the need for any solvent. beilstein-journals.org This solvent-free approach significantly reduces chemical waste and simplifies product work-up. The efficiency of mechanosynthesis demonstrates that it is a viable and eco-friendly method for preparing compounds like this compound. beilstein-journals.orgnih.gov

To improve the efficiency and atom economy of the N-alkylation of phthalimide, various catalytic systems have been investigated. These methods often allow for milder reaction conditions and lower quantities of reagents.

One prominent green catalytic approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), in conjunction with a catalytic amount of a base like cesium carbonate (Cs₂CO₃). researchgate.net This system has been shown to be highly efficient for the synthesis of N-alkyl phthalimides under mild conditions (70°C). researchgate.net The ionic liquid acts as both the solvent and a promoter for the reaction, and it can often be recovered and reused, adding to the sustainability of the process. organic-chemistry.orgresearchgate.net

Other catalytic systems include phase-transfer catalysts, which facilitate the transfer of the phthalimide anion from a solid or aqueous phase to an organic phase where the reaction with the alkyl halide occurs. This technique can enhance reaction rates and allow for the use of less expensive bases and solvents. Furthermore, palladium-catalyzed methods have been developed for synthesizing phthalimides from different precursors, highlighting the broad interest in catalytic routes for imide synthesis. organic-chemistry.org

| Catalytic System | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Cs₂CO₃ / [bmim]Br | Phthalimide + α,β-Unsaturated Esters | 70°C | Mild conditions, high yields, reusable catalytic system. | researchgate.net |

| KOH / Ionic Liquid | Phthalimide + Alkyl Halides | 20-80°C | Efficient, selective, environmentally benign, reusable solvent. | organic-chemistry.org |

| L-proline | α,β-Unsaturated Aldehydes + Maleimides | - | Organocatalytic approach for related imide structures. | organic-chemistry.org |

| Eosin Y (Photocatalyst) | N-(acyloxy)phthalimides + Alkenes | Green light (535 nm) | Metal-free, visible-light-mediated, decarboxylative alkylation. | semanticscholar.org |

Sustainable Solvents and Reagent Selection in Synthesis

The industrial preparation of this compound and its precursors necessitates a growing emphasis on green chemistry principles. The selection of solvents and reagents plays a pivotal role in minimizing the environmental footprint, enhancing safety, and improving the economic viability of the synthesis. Research in this area focuses on replacing hazardous substances with more benign alternatives and optimizing reaction conditions to reduce waste and energy consumption.

A significant advancement in the sustainable synthesis of precursors is the replacement of elemental bromine, which is highly toxic and hazardous, with alternative brominating agents. In the preparation of 2-bromo-4-fluoroacetanilide, hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide has been successfully employed. google.com This approach avoids the use of harsher brominating agents and can lead to a higher yield of the desired product by minimizing the formation of dibrominated byproducts. google.com The choice of the oxidizing agent is also critical, with options including hydrogen peroxide, sodium hypochlorite, and peracetic acid, allowing for flexibility based on safety and cost considerations. google.com

The table below summarizes the sustainable solvents and reagents used in the synthesis of precursors to this compound, based on recent patent literature.

| Precursor | Sustainable Solvent/Reagent | Rationale for Sustainability |

| 2-Bromo-4-fluoroacetanilide | Chlorobenzene | Aims to reduce reaction steps and water consumption. patsnap.com |

| 2-Bromo-4-fluoroacetanilide | Hydrobromic Acid / Hydrogen Peroxide | Replaces hazardous elemental bromine, increases yield. google.com |

| 2-Bromo-4-fluorobenzaldehyde | "Environmental-friendly water treatment agent" as bromide source | Use of a less hazardous brominating agent. google.com |

| 2-Bromo-4-fluorobenzaldehyde | n-Hexane (for extraction) | Common alkane solvent for work-up. google.com |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Fluorobenzylphthalimide

Reactivity of the Bromine Moiety

The bromine atom is attached to a benzylic carbon, a position adjacent to the fluorinated benzene (B151609) ring. This C-Br bond is the most reactive site for many transformations due to the stability of intermediates formed at the benzylic position.

The term "Nucleophilic Aromatic Substitution (SNAr)" specifically refers to a substitution reaction directly on an aromatic ring. In the context of 2-Bromo-4-fluorobenzylphthalimide, this would involve a nucleophile attacking the aromatic ring to displace the fluorine atom. For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. While the fluorine atom is electron-withdrawing, the 1-(phthalimidomethyl) group at the meta position offers minimal resonance stabilization for the negatively charged intermediate (a Meisenheimer complex), making a direct SNAr reaction to displace fluorine challenging.

The more prominent reactivity involves the benzylic bromine. The carbon-bromine bond at the benzylic position is highly susceptible to classical nucleophilic substitution reactions (SN1 and SN2). The benzylic position can stabilize both carbocation intermediates (favoring SN1) and the transition state of an SN2 reaction. libretexts.orgchemistry.coach Because this compound is a primary benzylic halide, it typically reacts via an SN2 pathway with various nucleophiles. chemistry.coachucalgary.ca

The reaction proceeds via a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Table 1: Representative Nucleophilic Substitution Reactions at the Benzylic Position

| Nucleophile | Product Type | Typical Conditions |

| Cyanide (e.g., NaCN) | Nitrile | Polar aprotic solvent (e.g., DMSO, DMF) |

| Azide (e.g., NaN₃) | Azide | Polar aprotic solvent (e.g., DMF) |

| Hydroxide (B78521) (e.g., NaOH) | Alcohol | Aqueous solvent mixture, heat |

| Alkoxide (e.g., NaOCH₃) | Ether | Corresponding alcohol as solvent or polar aprotic solvent |

| Thiolate (e.g., NaSH) | Thiol | Polar solvent |

The carbon-bromine bond in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. chemicalbook.com The reaction is tolerant of a wide range of functional groups. chemicalbook.comresearchgate.net

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). ucalgary.ca This method is highly versatile but is often avoided due to the toxicity of the tin reagents. ucalgary.ca

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. libretexts.org The reaction requires a palladium catalyst and a base, and typically proceeds with trans selectivity. organic-chemistry.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Table 2: Typical Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF, Water |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often not required; additives like CuI can accelerate the reaction | DMF, NMP, Toluene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile, Water |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Toluene, DMF, THF |

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful for removing the halogen after it has served its purpose as a directing group or a handle for other reactions. Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) or a hydrogen donor (like ammonium (B1175870) formate) with a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgorganic-chemistry.orgacs.org This method is often chemoselective, reducing the C-Br bond without affecting other functional groups like ketones or nitriles. organic-chemistry.orgacs.org

Photoredox Catalysis: Modern methods utilize visible-light photoredox catalysis for the reduction of unactivated aryl bromides. acs.orgthieme-connect.de These reactions can be performed under mild, open-to-air conditions using a photosensitizer (e.g., Ru(bpy)₃Cl₂ or iridium complexes), a hydrogen atom source like tris(trimethylsilyl)silane (B43935) (TTMSS), and an amine. acs.orgthieme-connect.de

The bromine atom can be swapped for a metal, such as lithium or magnesium, via a metal-halogen exchange reaction. This process converts the electrophilic aryl bromide into a strongly nucleophilic organometallic reagent.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether yields the corresponding Grignard reagent (R-MgBr). thieme-connect.denumberanalytics.com It is crucial that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. numberanalytics.com

Organolithium Formation: Reaction with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) results in a rapid lithium-halogen exchange to form the aryllithium species. wikipedia.orglscollege.ac.in The low temperature is essential to prevent the highly basic organolithium reagent from attacking the electrophilic carbonyl groups of the phthalimide (B116566) moiety. lscollege.ac.in

These generated organometallic intermediates are powerful nucleophiles that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

Reactivity of the Phthalimide Nitrogen

The phthalimide group serves as a robust protecting group for the primary amine functionality. Its primary mode of reactivity is cleavage to liberate the 2-bromo-4-fluorobenzylamine.

The removal of the phthaloyl group is a key step in synthetic sequences utilizing the Gabriel synthesis pathway. libretexts.org

Hydrazinolysis (Ing-Manske Procedure): This is the most common method for cleaving the phthalimide. libretexts.org The N-substituted phthalimide is treated with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) or methanol. The reaction mechanism involves nucleophilic attack of the hydrazine on one of the imide carbonyls, followed by an intramolecular cyclization that results in the formation of the highly stable phthalhydrazide (B32825) precipitate and the desired free primary amine. The phthalhydrazide can then be removed by filtration.

Aminolysis: Other amines, such as ethylenediamine (B42938) or methylamine, can also be used to cleave the phthalimide group under milder conditions.

Reductive Cleavage: A particularly mild method involves a two-stage, one-flask process using sodium borohydride (B1222165) (NaBH₄) followed by acetic acid. chemicalbook.comthieme-connect.com This procedure avoids the harsh conditions of traditional methods and is compatible with sensitive functional groups, proceeding with little to no racemization for chiral centers. thieme-connect.com

N-Derivatization Reactions

Information regarding specific N-derivatization reactions of this compound, beyond the general scope of the Gabriel synthesis, is not available. The Gabriel synthesis is a well-known method for preparing primary amines from alkyl halides, and it is presumed that this compound, as a substituted N-benzylphthalimide, could undergo hydrazinolysis or acidic hydrolysis to yield 2-bromo-4-fluorobenzylamine. However, specific reaction conditions, yields, and potential side products for this particular substrate have not been documented in the searched literature.

Reactivity of the Fluorine Moiety

C-F Bond Activation and Functionalization (if applicable)

No studies detailing the activation and subsequent functionalization of the C-F bond in this compound have been found. While C-F bond activation is a field of growing interest in organofluorine chemistry, specific methodologies applied to this compound, or even closely related analogues, are not present in the available literature.

Influence of Fluorine on Electron Density and Reactivity

The fluorine atom, being highly electronegative, is expected to exert a strong electron-withdrawing inductive effect (-I) on the benzene ring, thereby influencing its reactivity. Concurrently, it can exhibit a weaker electron-donating mesomeric effect (+M) due to its lone pairs of electrons. This combination of effects typically deactivates the aromatic ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions. However, specific computational or experimental data quantifying the electron density distribution and its precise impact on the reactivity of the this compound molecule are not available.

Investigations into Reaction Kinetics and Thermodynamics

Rate Law Determinations for Key Transformations

No kinetic studies have been published for key transformations involving this compound. Consequently, the determination of rate laws, reaction orders, and rate constants for its reactions is not possible.

Activation Energy Profiling for Mechanistic Elucidation

Similarly, there is no available information on the activation energy profiles for any reactions of this compound. Such data, typically obtained through experimental kinetic studies at various temperatures or through computational modeling, is essential for elucidating reaction mechanisms and understanding the energetic barriers of transition states.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for a deep understanding of chemical reactions at a molecular level. By simulating reaction pathways and characterizing transition states, researchers can gain insights into reaction feasibility, kinetics, and selectivity. For this compound, these methods are crucial for predicting how the interplay of the bromo, fluoro, and phthalimide functional groups dictates its reactivity.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other properties, providing a detailed picture of potential reaction mechanisms.

For this compound, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations can map out the potential energy surface for a given reaction, identifying the transition state structures and their corresponding activation energies. For instance, in reactions involving nucleophilic substitution at the benzylic carbon, DFT can be employed to compare the energy barriers for the displacement of the bromine atom versus other potential leaving groups.

Furthermore, DFT is used to compute various molecular properties that offer mechanistic insights. The distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. The analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich and electron-poor regions of the molecule susceptible to interaction with other reagents. researchgate.net In related halogenated compounds, DFT has been successfully used to predict reactivity and spectroscopic properties. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges (Illustrative) | C(benzyl): +0.15, Br: -0.05, F: -0.35 | Provides insight into the partial charges on individual atoms, suggesting sites for nucleophilic or electrophilic attack. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

While DFT provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the observation of the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

In the context of this compound reactivity, MD simulations can be used to study the molecule's conformational flexibility and its interactions with solvent molecules or other reactants. nih.govresearchgate.net For example, an MD simulation could model the approach of a nucleophile to the benzyl (B1604629) group, providing insights into the role of solvent molecules in stabilizing or destabilizing the transition state. This can be particularly useful in understanding reactions in complex biological environments. nih.gov

By combining MD simulations with quantum mechanics (QM/MM methods), a more accurate description of the reaction itself can be achieved. In a QM/MM simulation, the reacting core of the system (e.g., the benzyl group and the incoming nucleophile) is treated with a high level of quantum mechanics theory, while the surrounding environment (e.g., solvent) is treated with classical mechanics. This approach balances computational cost with accuracy, enabling the study of reactions in large, complex systems. mdpi.com

The prediction of product distribution is a key outcome of computational studies on reaction mechanisms. By comparing the activation energies for different competing reaction pathways, it is possible to predict which products will be formed preferentially.

For this compound, several reaction pathways could be envisaged. For example, in a nucleophilic substitution reaction, the nucleophile could attack the benzylic carbon, leading to the displacement of the bromine atom. Alternatively, under certain conditions, nucleophilic aromatic substitution could occur, with the displacement of either the bromine or the fluorine atom from the aromatic ring. The nitrile group of related compounds can also participate in reactions. ossila.com

Theoretical calculations of the transition state energies for each of these pathways would allow for the prediction of the major product. The reaction pathway with the lowest activation energy will be the fastest and is therefore expected to yield the major product. This is often represented in a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products.

Table 2: Hypothetical Reaction Pathways and Calculated Activation Energies for Reactions of this compound with a Nucleophile

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Product |

| SN2 at Benzyl Carbon | Nucleophilic attack at the benzylic carbon, displacing the bromide. | 15 | 2-(Substituted)-4-fluorobenzylphthalimide |

| SNAr (Br displacement) | Nucleophilic aromatic substitution, displacing the bromide. | 25 | 2-(Nucleophile)-4-fluorobenzylphthalimide |

| SNAr (F displacement) | Nucleophilic aromatic substitution, displacing the fluoride. | 30 | 2-Bromo-4-(nucleophile)benzylphthalimide |

Note: The values in this table are hypothetical and for illustrative purposes. The actual values would depend on the specific nucleophile and reaction conditions.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in 2-Bromo-4-fluorobenzylphthalimide are frequently found in pharmacologically active compounds. The ability to introduce a bromo-fluoro-substituted benzylamine (B48309) fragment into a molecule is a key strategy in medicinal chemistry. The compound itself serves as a stable precursor to 2-bromo-4-fluorobenzylamine, an important intermediate for pharmaceutical synthesis. thermofisher.com

Nitrogen-containing heterocycles, such as indoles, quinoxalines, and oxadiazoles, are core structures in a vast number of pharmaceuticals. kit.edunih.gov The primary amine, unmasked from the phthalimide (B116566) group of this compound, is a powerful nucleophile for constructing these ring systems. For instance, this amine can be condensed with dicarbonyl compounds or their equivalents to form various heterocyclic frameworks.

Furthermore, the related compound 2-bromo-4-fluorobenzonitrile, which shares the same substituted aromatic core, is utilized as a molecular scaffold for active pharmaceutical ingredients (APIs). ossila.com The nitrile group in this analog can be converted into heterocyclic systems like oxadiazoles, which are found in cannabinoid receptor type 2 modulators for treating central nervous system disorders. ossila.com This highlights the value of the 2-bromo-4-fluorophenyl moiety in building pharmaceutically relevant heterocycles. The synthesis of such structures often involves multi-step sequences where the amine or a related functional group is cyclized to form the desired ring. pitt.edu

The bromine atom on the aromatic ring of this compound is a key functional group for building larger, more complex molecular architectures through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds.

For example, in a process analogous to the synthesis of biphenyls, the aryl bromide of this compound can be coupled with various organoboron, organozinc, or organotin reagents. A well-established procedure for this type of transformation involves reacting an aryl bromide (like 1-bromo-4-nitrobenzene) with an organometallic partner (like o-tolylzinc chloride) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield a cross-coupled product. orgsyn.org Applying this logic, this compound could be reacted with a suitable coupling partner to generate complex polycyclic systems where the fluorobenzylphthalimide unit is appended to another aromatic or heteroaromatic ring system.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling

| Component | Example Reagent/Condition | Role | Reference |

| Aryl Halide | 1-bromo-4-nitrobenzene | Substrate (analogous to title compound) | orgsyn.org |

| Organometallic Partner | o-tolylzinc chloride | Source of new C-C bond | orgsyn.org |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates C-C bond formation | orgsyn.org |

| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction Medium | orgsyn.org |

| Temperature | Room Temperature | Reaction Condition | orgsyn.org |

Role in Agrochemical Research and Development

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of new molecular scaffolds. Fluorinated organic compounds are of particular interest in this field.

The 2-bromo-4-fluoro aromatic core is a recognized structural element in the synthesis of agrochemicals. For instance, 2-bromo-4-fluoroacetanilide, a closely related structure, is known to be an important intermediate in the production of certain pesticides. nyxxb.cn This establishes the utility of the 2-bromo-4-fluorophenyl unit as a building block for agrochemical scaffolds. By using this compound, chemists can introduce the 2-bromo-4-fluorobenzylamine moiety into a target structure, which can then be further functionalized to create novel active ingredients for crop protection. The bromine atom again provides a site for diversification through cross-coupling, allowing for the generation of a library of related compounds for screening.

Contributions to Material Science and Polymer Chemistry

In material science, the demand for high-performance polymers with specific thermal, mechanical, and optical properties is ever-increasing. Fluorinated polymers and polyimides are two classes of materials known for their exceptional stability and performance characteristics. scielo.brresearchgate.net

Polyimides are a class of high-performance polymers synthesized through the polycondensation of diamines and dianhydrides. core.ac.uknih.gov A diamine monomer containing the 2-bromo-4-fluoro-phenylene unit could be synthesized from this compound. For example, coupling two molecules of the parent benzylamine or a related precursor could generate a novel fluorinated and brominated diamine.

This specialized diamine could then be reacted with various aromatic dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) or pyromellitic dianhydride (PMDA), following the conventional two-step method for polyimide synthesis. scielo.brresearchgate.net The incorporation of the fluorine atoms would be expected to enhance properties like solubility and optical transparency, while lowering the dielectric constant. scielo.br The bromine atom would remain as a pendant group on the polymer backbone, offering a reactive site for post-polymerization modification, such as grafting other polymer chains or introducing cross-linking agents to further tune the material's properties.

Methodology Development and Chemical Probe Synthesis

This compound can be utilized as a substrate in the development of new synthetic methodologies. For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the exploration of new carbon-carbon and carbon-heteroatom bond-forming reactions on a fluorinated scaffold.

The this compound structure can be elaborated to create chemical probes for biological systems. The phthalimide group can be a part of a fluorophore, and the bromo- and fluoro-substituents can be used to tune the electronic properties of the probe or to attach it to other molecules of interest.

Conclusion

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound. Therefore, details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

Crystal Packing and Intermolecular Interactions

Without crystal structure data, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, cannot be performed.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state is contingent on X-ray diffraction data, which is currently unavailable.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Research Contexts

No experimental or theoretical Infrared (IR) or Raman spectra for this compound have been reported. Such spectra would be essential for identifying characteristic vibrational modes of its functional groups.

Correlating Vibrational Modes with Electronic Structure

A correlation of vibrational modes with the electronic structure of the molecule is not possible without the foundational vibrational spectroscopy data.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

There is no available UV-Vis spectroscopic information for this compound. This data would be necessary to describe its electronic transitions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of complex organic molecules like 2-Bromo-4-fluorobenzylphthalimide, providing a robust framework for analyzing its molecular orbitals and electrostatic potential.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are at the heart of chemical reactivity theory. The HOMO energy is a measure of a molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap typically signifies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -7.10 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Gap | 5.58 |

Note: These values are for illustrative purposes and are based on typical DFT calculations for similar bromo-fluoro aromatic structures. Actual values would require specific computation for this molecule.

A significant HOMO-LUMO gap, as illustrated above, would suggest that this compound is a relatively stable molecule, consistent with its use as a synthetic intermediate in various chemical reactions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. This analysis is instrumental in identifying regions that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic interactions.

In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl groups in the phthalimide (B116566) moiety, as well as the fluorine and bromine atoms. These areas are prime targets for electrophiles. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the aromatic ring and the benzyl (B1604629) methylene (B1212753) group, indicating sites susceptible to nucleophilic attack. This visual tool complements the predictions derived from HOMO-LUMO analysis.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in this compound and the flexibility of its structure are key to its interactions and properties. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

The global minimum conformation represents the most stable three-dimensional structure of the molecule. For this compound, this involves the orientation of the 2-bromo-4-fluorobenzyl group relative to the phthalimide ring. Computational methods can systematically search for this lowest-energy state by rotating the flexible single bonds. Studies on similar N-benzylphthalimide structures suggest that the most stable conformation will be one that minimizes steric clashes between the bulky aryl groups. nih.gov The molecule likely adopts a folded or bent geometry to achieve maximum stability. mdpi.com

The bond connecting the benzyl group to the phthalimide nitrogen atom allows for rotation, leading to different conformational isomers. The energy required to rotate around this bond is known as the rotational barrier. Calculating this barrier provides insight into the molecule's flexibility. The presence of the bromine and fluorine substituents on the benzyl ring will influence these rotational dynamics. High rotational barriers would suggest a more rigid structure, which can have significant implications for how the molecule interacts with other molecules.

Table 2: Illustrative Rotational Energy Barriers

| Dihedral Angle (Benzyl-N bond) | Illustrative Relative Energy (kcal/mol) |

|---|---|

| 0° (Eclipsed) | 6.5 |

| 90° (Gauche) | 1.5 |

| 180° (Anti) | 0.0 (Global Minimum) |

Note: This data is illustrative, based on conformational studies of substituted N-benzyl compounds. The values represent the energy relative to the most stable conformation.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. For this compound, theoretical predictions of NMR spectra are particularly useful.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. wisc.edulibretexts.org These predictions are based on calculating the magnetic shielding around each nucleus. For aromatic compounds, aryl protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The specific shifts for the protons on the 2-bromo-4-fluorobenzyl and phthalimide rings would be influenced by the electronic effects of the halogen and carbonyl substituents. Similarly, aromatic carbons appear in the 120-150 ppm range in ¹³C NMR spectra. libretexts.org Comparing calculated spectra with experimental ones can be a powerful method for confirming the structure of synthesized compounds. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methylbenzonitrile |

| 4-bromo-2-fluoro anisole |

| 2-bromo-4-chlorobenzaldehyde |

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts provide a powerful tool for assigning experimental spectra and understanding the electronic environment of atomic nuclei. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict the ¹H and ¹³C chemical shifts.

The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like electron density, the electronegativity of neighboring atoms, and anisotropic effects from aromatic rings and carbonyl groups. In this compound, the protons and carbons of the benzyl and phthalimide moieties would exhibit characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~4.9 | ~40 |

| Phthalimide C=O | - | ~167 |

| Aromatic C-Br | - | ~120 |

| Aromatic C-F | - | ~162 (with J-coupling) |

| Other Aromatic C | - | 115-135 |

| Other Aromatic H | 7.2-7.9 | - |

Note: These are estimated values based on typical shifts for similar functional groups and may vary depending on the specific computational method and basis set used. The prediction of exact chemical shifts often requires sophisticated computational models and can be influenced by solvent effects.

The presence of the electronegative bromine and fluorine atoms on the benzyl ring would lead to a downfield shift for the adjacent protons and carbons. pdx.eduucl.ac.uk The phthalimide group, with its two carbonyl functions and aromatic ring, creates a complex electronic environment that significantly influences the chemical shifts of the entire molecule.

Vibrational Frequency Predictions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed using methods like DFT, which can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.net

For this compound, the predicted vibrational spectrum would be rich with characteristic bands corresponding to the stretching and bending modes of its various functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic, CH₂) | 2950-2850 |

| C=O stretching (phthalimide) | 1780-1720 |

| C=C stretching (aromatic) | 1600-1450 |

| C-N stretching | 1380-1280 |

| C-F stretching | 1250-1000 |

| C-Br stretching | 650-550 |

Note: These are approximate frequency ranges. The exact values are obtained from computational chemistry software and are often scaled to better match experimental data.

The calculated vibrational spectrum can aid in the identification and characterization of the compound, and any shifts in these frequencies upon interaction with other molecules can provide clues about intermolecular forces. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. libretexts.orggatech.edu For this compound, several types of non-covalent interactions are of interest.

Hydrogen Bonding Networks (if applicable)

While this compound does not possess strong hydrogen bond donors like -OH or -NH₂, the oxygen atoms of the phthalimide carbonyl groups can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, or in a crystalline state where C-H···O interactions are possible, weak hydrogen bonding networks could be formed. The analysis of such networks is typically carried out using crystallographic data and computational tools like Quantum Theory of Atoms in Molecules (QTAIM).

Halogen Bonding Interactions

A significant feature of this compound is the presence of a bromine atom, which can participate in halogen bonding. nih.govnih.gov Halogen bonding is a directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a nucleophilic region on an adjacent molecule. nih.govmdpi.com

Computational tools such as Molecular Electrostatic Potential (MEP) maps can visualize the σ-hole on the bromine atom. The strength and directionality of these halogen bonds can be further analyzed using QTAIM and the Electron Localization Function (ELF). mdpi.com In the solid state, Br···O or Br···N interactions could play a significant role in the crystal packing of this compound. The strength of these interactions is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. nih.gov

Molecular Docking and Ligand-Receptor Interaction Simulations (if for non-human target systems, e.g., enzymes, catalysts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there is no specific information on the docking of this compound with non-human target systems, its structural motifs suggest potential applications. For instance, phthalimide derivatives are known to interact with various enzymes and proteins.

A hypothetical molecular docking study could explore the interaction of this compound with a bacterial or fungal enzyme. The simulation would predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-receptor complex. Such studies are invaluable in the rational design of new enzyme inhibitors or catalysts. For example, derivatives of a related compound, 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been studied for their interaction with cyclooxygenase (COX) enzymes, highlighting the potential for computational studies on similar structures. csfarmacie.cz

Future Directions and Emerging Research Avenues

Exploitation in Catalyst Design and Ligand Synthesis

The 2-Bromo-4-fluorobenzylphthalimide molecule serves as an excellent precursor for the design of novel ligands and catalysts due to the presence of the reactive carbon-bromine (C-Br) bond on the benzyl (B1604629) ring. This bond is a key functional group for engaging in a variety of powerful cross-coupling reactions.

Detailed Research Focus:

Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a prime site for well-established palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. By reacting this compound with various organoboron, organotin, or amine coupling partners, a diverse library of more complex molecules can be synthesized. These new structures could function as bidentate or monodentate ligands for transition metal catalysts.

Tuning Ligand Properties: The fluorine atom and the phthalimide (B116566) group are crucial for fine-tuning the electronic and steric properties of potential ligands. The fluorine atom's electron-withdrawing nature can influence the electron density on the aromatic ring and, consequently, the coordination properties of any attached catalytic center. The bulky phthalimide group can provide steric hindrance, which is often essential for achieving high selectivity in catalytic transformations. For instance, a catalyst designed from this scaffold could be explored for applications in asymmetric synthesis.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C | Synthesis of biaryl-based phosphine (B1218219) ligands |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Development of rigid ligand backbones |

| Buchwald-Hartwig | Amine/Phosphine | C-N / C-P | Creation of novel aminophosphine ligands |

These synthetic routes could lead to new catalysts with tailored activities for specific chemical transformations, moving beyond the role of this compound as a simple intermediate.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govnih.gov The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry systems.

Key Research Directions:

Scalable Production: The synthesis of this compound itself, likely proceeding via the reaction of 2-bromo-4-fluorobenzyl bromide with potassium phthalimide, can be translated to a continuous-flow process. This would allow for safer handling of alkylating agents and enable precise control over reaction temperature and time, leading to higher purity and yield on a large scale.

Multi-step Flow Synthesis: More advanced applications would involve integrating its synthesis into a multi-step continuous process. For example, the compound could be synthesized in a first reactor and the output stream fed directly into a second reactor for a subsequent cross-coupling reaction, minimizing manual handling and purification steps. Halogenation reactions, in particular, benefit from the safety and control offered by flow reactors. nih.govrsc.org

Photochemical Transformations and Light-Mediated Reactions

Modern photochemistry, particularly visible-light photoredox catalysis, provides mild and environmentally benign conditions for a wide range of chemical transformations. researchgate.netresearchgate.net The functional groups within this compound present multiple opportunities for exploration in this burgeoning field.

C-Br Bond Activation: The aryl bromide bond is susceptible to cleavage under photoredox conditions to generate an aryl radical. This reactive intermediate can participate in various reactions, such as atom transfer radical addition (ATRA) or coupling with other radical species. This opens a pathway to functionalize the molecule without the need for high temperatures or stoichiometric organometallic reagents.

Phthalimide as a Photoactive Group: The phthalimide moiety itself can exhibit photochemical activity. N-benzylphthalimide and its derivatives are known to undergo photoinduced electron transfer processes. rsc.org Research could explore the interplay between the phthalimide group and the bromo-fluoro-benzyl system under irradiation, potentially leading to novel intramolecular cyclization reactions or unique reactivity patterns. The use of visible light to mediate reactions involving bromine radicals is an established concept that could be applied here. nih.gov

Development of Novel Functional Materials Based on the Phthalimide Scaffold

The phthalimide core is a privileged structure in materials science, frequently incorporated into π-conjugated small molecules and polymers for applications in organic electronics. rsc.org Phthalimide-based materials are explored as electron-transport materials in organic field-effect transistors (OFETs) and as redox-active components in organic batteries. nih.govacs.org

Emerging Research Avenues:

Tuning Electronic Properties: this compound could be used as a building block for larger, electronically active systems. The C-Br bond provides a synthetic handle for polymerization or for attaching the molecule to other conjugated systems. The fluorine atom's strong electron-withdrawing effect can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, a critical parameter for designing efficient n-type (electron-transporting) organic semiconductors. rsc.org

Redox-Active Polymers: Phthalimide groups can undergo reversible reduction, making them suitable for use as the active material in the anodes of all-organic batteries. nih.govacs.org Polymers could be synthesized from a derivative of this compound, where the bromo- and fluoro-substituents could further modulate the redox potential and stability of the final material.

Table 2: Potential Functional Materials Applications

| Material Class | Key Structural Feature | Target Application | Role of this compound |

|---|---|---|---|

| Organic Semiconductors | π-conjugated backbone | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Building block; fluorine for tuning LUMO level |

| Redox-Active Polymers | Polymer with phthalimide side-chains | All-Organic Batteries (Anode) | Monomer precursor; substituents for modulating redox potential |

Advanced Mechanistic Investigations via In Situ Spectroscopy

To fully realize the potential of this compound in the applications described above, a deep understanding of its reaction mechanisms is essential. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior.

Monitoring Cross-Coupling Reactions: When this compound is used in a palladium-catalyzed reaction, techniques like in situ NMR or ReactIR (FTIR) spectroscopy could be employed to observe the formation and consumption of catalytic intermediates in the reaction mixture. This would enable rapid optimization of reaction conditions (temperature, catalyst loading, ligand choice) and provide fundamental insights into the catalytic cycle.

Investigating Photochemical Pathways: For light-mediated reactions, time-resolved spectroscopy could be used to detect short-lived radical intermediates generated from the molecule. Techniques like laser flash photolysis can help elucidate the primary photochemical events, confirming whether the reaction proceeds via radical generation at the C-Br bond or through excitation of the phthalimide moiety. Paper spray ionization mass spectrometry has also been shown to be a valuable tool for monitoring the formation of phthalimide products and transient species in real time. nih.gov

常见问题

Q. What statistical methods validate reproducibility in synthetic yields for halogenated compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。